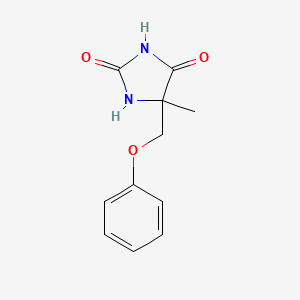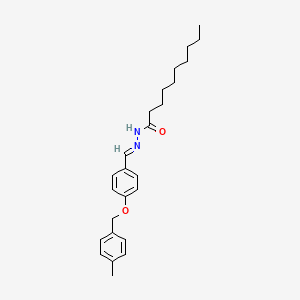![molecular formula C16H20N2 B12006489 4-[6-(4-Pyridinyl)hexyl]pyridine CAS No. 70390-45-3](/img/structure/B12006489.png)
4-[6-(4-Pyridinyl)hexyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-Pyridinyl)hexyl]pyridine is an organic compound with the molecular formula C16H20N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Pyridinyl)hexyl]pyridine typically involves the reaction of 4-bromopyridine with 6-bromohexylamine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent, such as toluene, for several hours. The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
4-[6-(4-Pyridinyl)hexyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Nitrated, sulfonated, or halogenated pyridine derivatives
科学的研究の応用
4-[6-(4-Pyridinyl)hexyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 4-[6-(4-Pyridinyl)hexyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(3-Phenylpropyl)pyridine
- 4-(Ethylaminomethyl)pyridine
- 4-Phenylpyridine
- 4-Pyridinecarbonitrile
Uniqueness
4-[6-(4-Pyridinyl)hexyl]pyridine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its longer alkyl chain and dual pyridine rings differentiate it from other pyridine derivatives, leading to unique reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
70390-45-3 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC名 |
4-(6-pyridin-4-ylhexyl)pyridine |
InChI |
InChI=1S/C16H20N2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h7-14H,1-6H2 |
InChIキー |
JIBHAOWVMWFLDU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CCCCCCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)



![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)




![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)


